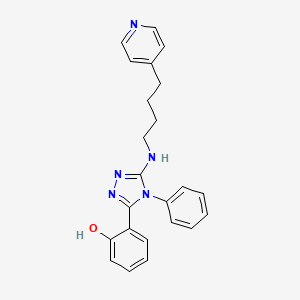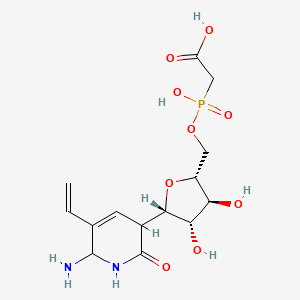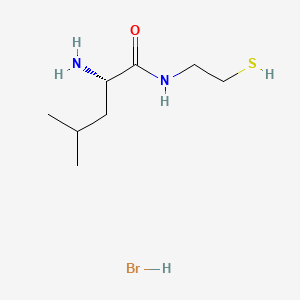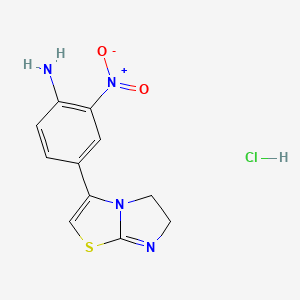
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride is a complex organic compound that features a benzenamine core substituted with a dihydroimidazo-thiazole ring and a nitro group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazoles with γ-bromodipnones under mild conditions, which involves heating the reagent mixture in benzene for 2-4 hours . The structure of the starting bromo ketone can influence the outcome of the reaction, leading to the formation of different products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzenamine core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include γ-bromodipnones, 2-aminothiazoles, and various solvents such as benzene. Reaction conditions typically involve heating the mixture to facilitate the formation of the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of the imidazo-thiazole ring system, which can exhibit different biological activities depending on the substituents present .
Applications De Recherche Scientifique
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s potential as an anticancer agent makes it a candidate for drug development.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride involves its interaction with specific molecular targets in cancer cells. The compound can modulate the immune system through T-cell activation and proliferation, increasing neutrophil mobility, and stimulating antibody formation . These effects contribute to its potential anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Levamisole: A well-known imidazo-thiazole derivative used as an anthelmintic and immunomodulatory agent.
Other Imidazo-Thiazole Derivatives: Compounds with similar structures that exhibit a range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Uniqueness
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a benzenamine core with a dihydroimidazo-thiazole ring and a nitro group makes it a versatile compound for various scientific applications.
Propriétés
Numéro CAS |
130623-68-6 |
|---|---|
Formule moléculaire |
C11H11ClN4O2S |
Poids moléculaire |
298.75 g/mol |
Nom IUPAC |
4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-2-nitroaniline;hydrochloride |
InChI |
InChI=1S/C11H10N4O2S.ClH/c12-8-2-1-7(5-9(8)15(16)17)10-6-18-11-13-3-4-14(10)11;/h1-2,5-6H,3-4,12H2;1H |
Clé InChI |
XDVGPZMHDGFYSA-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=CSC2=N1)C3=CC(=C(C=C3)N)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


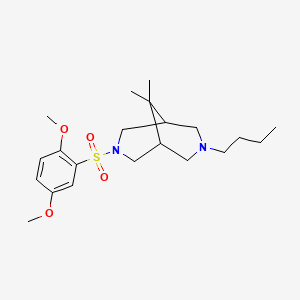

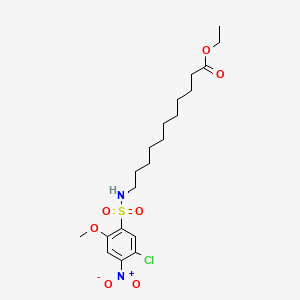
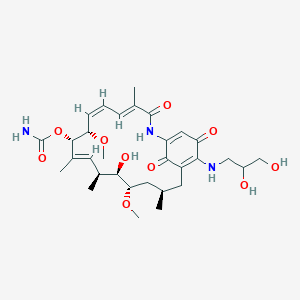

![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)

